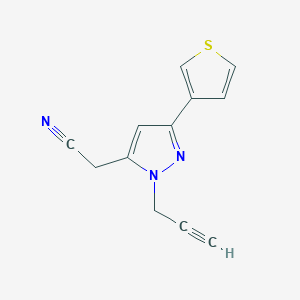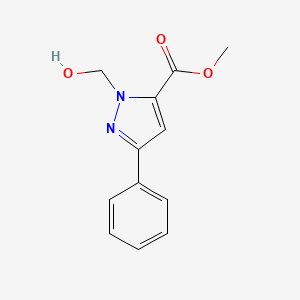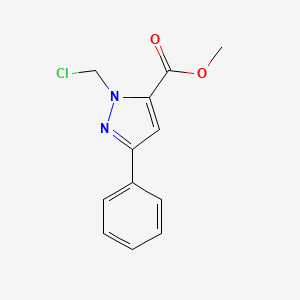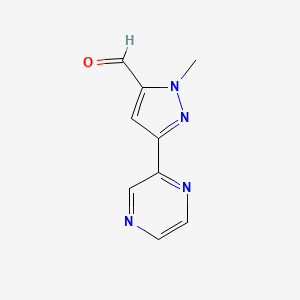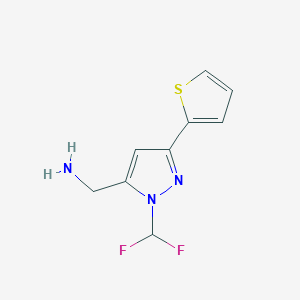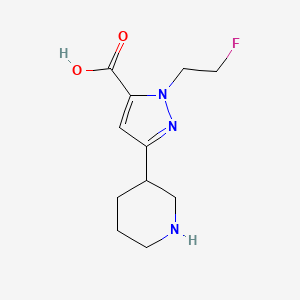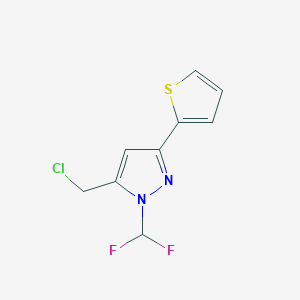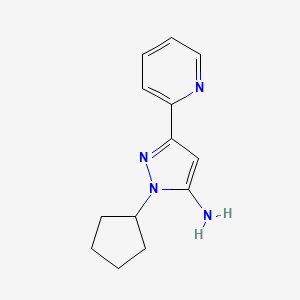
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
説明
Molecular Structure Analysis
The molecular formula of “1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” is C14H15N3O, and its molecular weight is 241.29 . The InChI code for this compound is 1S/C14H15N3O/c18-10-11-9-17(12-5-1-2-6-12)16-14(11)13-7-3-4-8-15-13/h3-4,7-10,12H,1-2,5-6H2 .Physical And Chemical Properties Analysis
The compound “1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current data.科学的研究の応用
Medicinal Chemistry: Synthesis of Therapeutic Agents
This compound serves as a precursor in the synthesis of various pyridopyrimidine derivatives, which are explored for their therapeutic potential. The pyridopyrimidine moiety is a common feature in several drugs, and recent studies have focused on developing new therapies using these derivatives . For instance, modifications of this compound have led to the development of CDK4/6 inhibitors, which are crucial in cancer treatment as they disrupt the proliferation of cancer cells .
Agriculture: Development of Pesticides
In the agricultural sector, derivatives of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine could be investigated for their potential use as pesticides. The structural similarity to pyridopyrimidines, which exhibit biological activity, suggests that they could be effective in controlling pests that threaten crops .
Materials Science: Organic Electronic Materials
The compound’s heterocyclic structure makes it a candidate for use in organic electronic materials. Its potential for electron donation and acceptance can be harnessed in the development of organic semiconductors, which are used in a variety of applications, including solar cells and light-emitting diodes .
Environmental Science: Pollutant Degradation
Research into the environmental applications of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine includes its use in the degradation of pollutants. Its chemical properties could be utilized to catalyze the breakdown of harmful substances in water and soil, aiding in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is valuable for studying enzyme interactions. Due to its structural complexity, it can bind to various enzymes, inhibiting their activity. This is particularly useful in understanding disease mechanisms and developing enzyme-targeted therapies .
Pharmacology: Drug Discovery
The compound’s role in pharmacology is significant, especially in the context of drug discovery. Its versatility allows for the creation of numerous derivatives, each with the potential to interact differently with biological targets. This diversity is essential for identifying new drug candidates with desirable pharmacological profiles .
Safety and Hazards
特性
IUPAC Name |
2-cyclopentyl-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-9-12(11-7-3-4-8-15-11)16-17(13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOTKUWGVZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




